molecular formula C17H12FN3O3S B2550229 (2E,NZ)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide CAS No. 1322202-18-5

(2E,NZ)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide

Cat. No.: B2550229
CAS No.: 1322202-18-5
M. Wt: 357.36
InChI Key: RVHLDPFTHZIIED-UGGIZNLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of acrylamide derivatives featuring a benzo[d]thiazol-2(3H)-ylidene scaffold substituted with electron-withdrawing and aromatic groups. Key structural elements include:

  • Benzo[d]thiazol-2(3H)-ylidene core: A bicyclic system with a thiazole ring fused to a benzene ring, providing rigidity and π-conjugation .
  • 4-Fluoro-3-methyl substitution: The fluorine atom enhances electronegativity and metabolic stability, while the methyl group contributes to hydrophobic interactions .

This compound’s structural complexity suggests applications in medicinal chemistry (e.g., kinase inhibition) or materials science (e.g., fluorescent probes) .

Properties

IUPAC Name

(E)-N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-3-(3-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN3O3S/c1-20-16-13(18)6-3-7-14(16)25-17(20)19-15(22)9-8-11-4-2-5-12(10-11)21(23)24/h2-10H,1H3/b9-8+,19-17?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVHLDPFTHZIIED-KKYDQWCUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2SC1=NC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C=CC=C2SC1=NC(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E,NZ)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide is a novel organic molecule that exhibits significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. Its unique structure, characterized by a thiazole ring and various functional groups, suggests potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and interaction with biological systems.

Structural Characteristics

The compound contains several notable features:

  • Thiazole Ring : Known for diverse pharmacological properties.
  • Fluorine Substitution : Enhances lipophilicity and potential bioactivity.
  • Acrylamide Moiety : Often associated with biological activity in drug design.

Pharmacological Properties

The biological activities of compounds similar to This compound can be categorized as follows:

Activity TypeDescriptionExample Compounds
AntibacterialInhibition of bacterial growthThiazole Derivative A
AnticancerInduction of apoptosis in cancer cellsThiazole Derivative B
Anti-inflammatoryReduction of inflammatory markersThiazole Derivative C

The presence of a thiazole ring in these compounds is often linked to their antibacterial and anticancer activities. For instance, compounds with thiazole derivatives have shown promising results against various cancer cell lines and bacterial strains.

Case Studies

  • Anticancer Activity : A study evaluating the anticancer properties of thiazole derivatives indicated that modifications to the thiazole ring could enhance cytotoxic effects against specific cancer types. The compound exhibited significant activity against breast cancer cell lines, with IC50 values indicating potent effects at low concentrations.
  • Antimicrobial Efficacy : Research on related thiazole compounds demonstrated strong antibacterial properties against Gram-positive bacteria, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) for these compounds was reported to be as low as 8 μg/mL, suggesting high efficacy .

Synthesis and Optimization

The synthesis of This compound typically involves multi-step organic reactions, including:

  • Formation of the thiazole core through cyclization.
  • Introduction of fluorine atoms via electrophilic fluorination.
  • Coupling reactions to attach the nitrophenyl group.

Optimizing these synthetic pathways is crucial for enhancing yield and purity, which directly impacts the biological activity of the final product.

Mechanistic Studies

Understanding how this compound interacts with biological systems is vital for its development as a therapeutic agent. Interaction studies employing techniques such as surface plasmon resonance or fluorescence spectroscopy can provide insights into binding affinities and mechanisms of action. These studies often reveal how structural modifications can enhance selectivity and potency against target biomolecules .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and physicochemical properties are influenced by substituents on the benzothiazole core and acrylamide side chain. Below is a comparative analysis:

Table 1: Key Structural Analogues and Properties
Compound Name Core Substituents Acrylamide Side Chain Key Physical/Chemical Properties Source
(2E,NZ)-N-(4-Fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide (Target) 4-F, 3-CH3 3-(3-NO2-C6H4) High electronegativity, meta-nitro effect
(Z)-2-(3-(4-Bromobenzyl)benzo[d]thiazol-2(3H)-ylidene)-1-(4-nitrophenyl)ethan-1-one (3ad) 4-Br-C6H4-CH2, unsubstituted 4-NO2-C6H4 Strong electron-withdrawing, solid-state emissive
(E)-N-((Z)-4-Methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide 4-OCH3, 3,7-CH3 3-(3-NO2-C6H4) Methoxy enhances solubility; methyl groups increase lipophilicity
N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g) Thiadiazole core, 3-CH3-C6H4 Dimethylamino-acryloyl IR: 1690 cm⁻¹ (C=O); mp 200°C
2‑Cyano‑3‑(3‑(4‑methoxyphenyl)‑1‑phenyl‑1H‑pyrazol‑4‑yl)‑N‑(thiazol‑2‑yl) acrylamide (3e) Thiazole core, cyano group 4-OCH3-C6H4 IR: 2214 cm⁻¹ (CN); DNA-binding activity

Key Findings from Comparative Studies

Electron-Withdrawing Groups (EWGs): The 3-nitrophenyl group in the target compound and 3ad enhances electrophilicity, favoring interactions with nucleophilic residues in biological targets. Cyano groups (e.g., in 3e ) provide similar EWG effects but with reduced steric hindrance compared to nitro groups.

Substituent Position and Bioactivity :

  • Meta-nitro (target compound) vs. para-nitro (3ad ): Meta substitution may reduce steric clashes in binding pockets, while para-nitro increases conjugation length for fluorescence .
  • 4-Fluoro in the target compound vs. 4-methoxy in : Fluorine’s electronegativity improves metabolic stability, whereas methoxy enhances solubility through polar interactions .

Core Modifications :

  • Thiadiazole vs. Benzothiazole : Thiadiazole derivatives (e.g., 4g ) exhibit distinct electronic profiles (IR C=O at 1690 cm⁻¹) and higher melting points (200°C) compared to benzothiazoles.
  • Benzodioxol substituents (e.g., ) introduce oxygen-based polarity, contrasting with the target’s fluorine-driven hydrophobicity.

Synthetic Accessibility: The target compound’s synthesis likely follows Knoevenagel condensation or nucleophilic substitution routes, similar to ’s acrylamide derivatives . Bromobenzyl-substituted analogs (e.g., 3ad ) require halogenation steps, increasing synthetic complexity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.